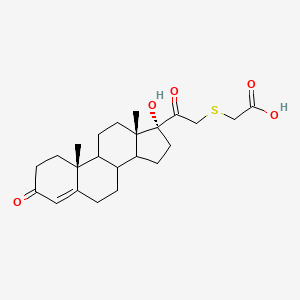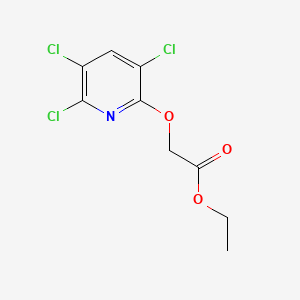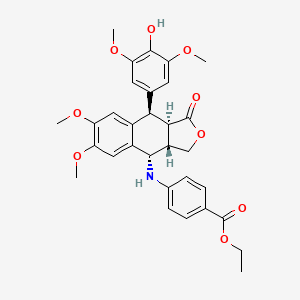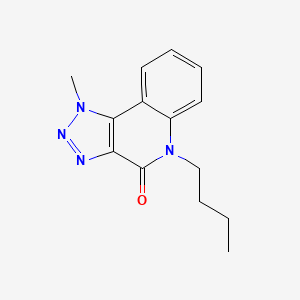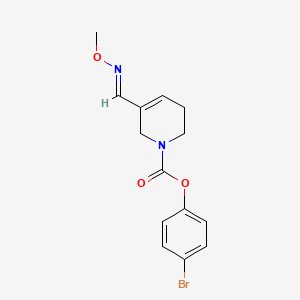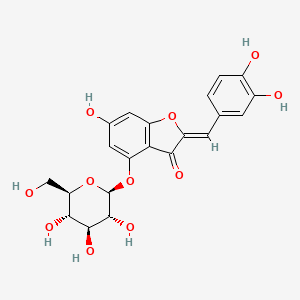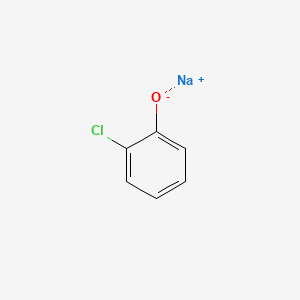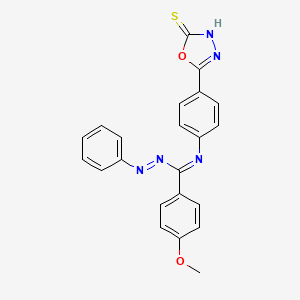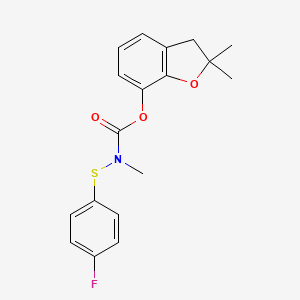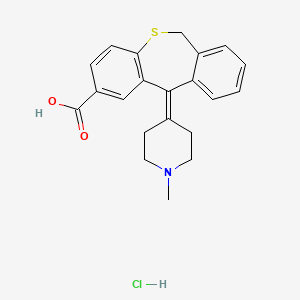
Dibenzo(b,e)thiepin-2-carboxylic acid, 6,11-dihydro-11-(1-methyl-4-piperidinylidene)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VUFB 17,689, also known as hydrochloride Vc, is a tricyclic amino acid derivative. It is recognized for its potent antihistaminic properties with significantly reduced sedative effects. This compound has been extensively studied for its pharmacological potential, particularly in the field of antihistamines .
Vorbereitungsmethoden
The synthesis of VUFB 17,689 involves several key steps. Initially, nitrile IVa reacts with 1-methyl-4-piperidylmagnesium chloride, a Grignard reagent, to produce carbinol XIb. This carbinol is then dehydrated and hydrolyzed with dilute hydrochloric acid to yield the hydrochloride of the tricyclic amino acid Vc .
In an alternative synthetic route, bromoketone VIa reacts with 1-methyl-4-piperidylmagnesium chloride, followed by nucleophilic substitution of the bromine atom by the cyano group at the carbinol stage. Subsequent dehydration and hydrolysis of the cyano group result in the formation of amino acid VIIIc .
Analyse Chemischer Reaktionen
VUFB 17,689 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, particularly involving the bromine atom in the precursor stages.
Common reagents used in these reactions include Grignard reagents, hydrochloric acid, and butyllithium. The major products formed from these reactions are tricyclic amino acids and their derivatives .
Wissenschaftliche Forschungsanwendungen
VUFB 17,689 has been primarily studied for its antihistaminic activity. It has shown considerable potential in reducing allergic reactions with minimal sedative effects, making it a promising candidate for antihistamine medications . Additionally, its unique structure and properties have made it a subject of interest in biochemical pharmacology assays .
Wirkmechanismus
The mechanism of action of VUFB 17,689 involves its interaction with histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced responses .
Vergleich Mit ähnlichen Verbindungen
VUFB 17,689 is unique due to its strong antihistaminic activity combined with low sedative effects. Similar compounds include other tricyclic amino acids such as Vb, VIIIb, VIIIc, XVIIIb, and XVIIIc. These compounds also exhibit antihistaminic properties but may differ in their sedative effects and overall efficacy .
Eigenschaften
CAS-Nummer |
142783-62-8 |
|---|---|
Molekularformel |
C21H22ClNO2S |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
11-(1-methylpiperidin-4-ylidene)-6H-benzo[c][1]benzothiepine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H21NO2S.ClH/c1-22-10-8-14(9-11-22)20-17-5-3-2-4-16(17)13-25-19-7-6-15(21(23)24)12-18(19)20;/h2-7,12H,8-11,13H2,1H3,(H,23,24);1H |
InChI-Schlüssel |
SLOHWVDVEDABAU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(=C2C3=CC=CC=C3CSC4=C2C=C(C=C4)C(=O)O)CC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



